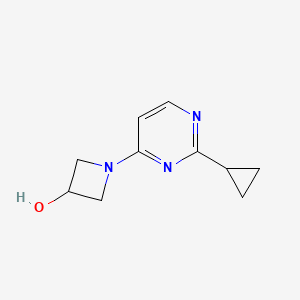

1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-5-13(6-8)9-3-4-11-10(12-9)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLKYOIQJULASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the coupling of azetidine-3-ol hydrochloride with cyclopropylpyrimidine derivatives under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol has diverse applications across several scientific domains:

1. Chemistry :

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, facilitating the development of new chemical entities.

- Reactivity Studies : Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic methodologies.

2. Biology :

- Biochemical Probes : It is used in studies investigating enzyme mechanisms and protein interactions, aiding in the understanding of biological processes at the molecular level.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

3. Medicine :

- Drug Discovery : The compound's unique reactivity and structural features make it a candidate for therapeutic applications. Research is ongoing to explore its potential in treating conditions such as cancer and infections.

- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity or influencing signaling pathways, which may lead to therapeutic effects .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the compound's role in drug discovery highlighted its interaction with specific receptors involved in cellular signaling pathways. In vitro assays demonstrated that this compound could inhibit target enzymes effectively, presenting opportunities for developing novel therapeutics aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol with two analogs: 3-(2-Sulfanylpyrimidin-4-yl)azetidin-3-ol (CAS 2172069-04-2) and 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (from Patent US2015/015).

Key Observations:

- Cyclopropyl vs.

- Benzothiophene Extension : The benzothiophene-containing analog has significantly higher molecular weight and lipophilicity, which may enhance target affinity but limit pharmacokinetic properties .

Hypothesized Activity of Target Compound:

The cyclopropylpyrimidine substitution may confer selectivity for kinases or epigenetic targets (e.g., BET bromodomains), as cyclopropyl groups are known to stabilize specific protein-ligand interactions.

Biological Activity

1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O, with a molecular weight of 208.23 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound has shown affinity for various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against several cancer types, including colorectal and breast cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal) | 5.2 | Induction of apoptosis |

| MCF7 (Breast) | 7.8 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for topical applications in wound care.

- Evaluation of Anticancer Properties : In a study published by Johnson et al. (2024), the effects of the compound on HCT116 colorectal cancer cells were evaluated. The findings indicated that treatment with the compound led to increased apoptosis rates and reduced cell viability, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic: What are the established synthetic routes for 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, and what key reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyrimidine and azetidine rings. A common approach includes:

- Step 1: Cyclopropane introduction to pyrimidine via [2+1] cycloaddition or alkylation under palladium catalysis (e.g., Suzuki coupling for aryl-cyclopropyl bonds) .

- Step 2: Azetidine ring formation through nucleophilic substitution or ring-closing metathesis. The hydroxyl group at position 3 may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis .

- Key Conditions: Use polar aprotic solvents (DMF, DMSO), transition-metal catalysts (Pd, Cu), and controlled temperatures (60–100°C). Yield optimization often depends on stoichiometric ratios and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopropyl proton splitting patterns at δ 1.2–2.0 ppm, azetidine N-CH₂ at δ 3.0–3.5 ppm). 2D techniques (COSY, NOESY) resolve stereochemical ambiguities .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 220.1332 for C₁₀H₁₄N₃O⁺).

- HPLC/UPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients. Adjust pH with ammonium acetate buffers (e.g., pH 6.5) to enhance peak resolution .

- X-ray Crystallography: Defines absolute configuration if single crystals are obtainable .

Basic: What are the solubility characteristics and storage recommendations for this compound in experimental settings?

Methodological Answer:

- Solubility: Test in DMSO (primary stock solvent), methanol, or ethanol. Poor aqueous solubility may necessitate formulation with cyclodextrins or surfactants for in vitro assays .

- Storage: Store lyophilized solids at –20°C under desiccant (silica gel). Solutions in DMSO should be aliquoted and kept at –80°C to avoid freeze-thaw degradation. Monitor stability via TGA (thermal decomposition >150°C) and periodic HPLC .

Advanced: How can reaction parameters be systematically optimized to enhance synthesis scalability?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent polarity, temperature). Response surface methodology (RSM) identifies optimal conditions .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing side products .

- In Situ Monitoring: Employ PAT (Process Analytical Technology) tools like inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., kinase ATP-binding pockets). Validate docking scores with MM-GBSA free-energy calculations .

- MD Simulations: Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and identify critical residues for mutagenesis studies .

- QSAR Modeling: Train models with descriptors (logP, polar surface area) to correlate structural features with activity data from analogous azetidine derivatives .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization: Re-evaluate protocols for cell viability (MTT vs. ATP-luciferase), compound pre-treatment time, and DMSO concentration (<0.1% to avoid cytotoxicity) .

- Purity Verification: Confirm batch-to-batch consistency via LC-MS and elemental analysis. Chiral HPLC may resolve enantiomeric impurities if the compound has a stereocenter .

- Orthogonal Assays: Cross-validate results using SPR (binding affinity) and enzymatic assays (e.g., fluorescence-based kinase inhibition). Replicate studies in ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.